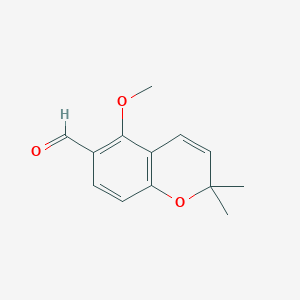

5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

Description

Properties

IUPAC Name |

5-methoxy-2,2-dimethylchromene-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(2)7-6-10-11(16-13)5-4-9(8-14)12(10)15-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGARGBKIIXQYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2OC)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 5 Methoxy 2,2 Dimethyl 2h Chromene 6 Carbaldehyde

Direct Synthesis Approaches to 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

The construction of the 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde framework can be achieved through several strategic approaches. A notable and direct synthesis begins with 2,4-dihydroxybenzaldehyde. This starting material undergoes an etherification reaction with 3-chloro-3-methyl-1-butyne in the presence of potassium carbonate in dimethylformamide (DMF), which is followed by a cyclization reaction to yield the intermediate, 6-formyl-5-hydroxy-2,2-dimethyl-2H-chromene. Subsequent methylation of the hydroxyl group with methyl iodide, again using potassium carbonate in DMF, affords the target molecule, 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, in a high yield of 91.9%. nii.ac.jp

Claisen Cyclization Methodologies in the Synthesis of Chromene-6-carbaldehydes

The Claisen rearrangement is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of chromene synthesis, a thermal nii.ac.jpnii.ac.jp-sigmatropic rearrangement of an aryl propargyl ether is a key step. This is often followed by cyclization to form the chromene ring. While a specific example for the 5-methoxy derivative is not detailed in the provided literature, the general applicability of this method is well-established for related structures. The reaction typically involves the O-alkylation of a phenol with a propargyl halide, followed by heating to induce the rearrangement and subsequent cyclization.

Condensation Reactions Utilizing Substituted Phenols and Unsaturated Aldehydes (e.g., 3-methyl-2-butenal)

A widely employed and efficient method for the synthesis of 2,2-dimethyl-2H-chromene systems involves the direct condensation of a substituted phenol with an α,β-unsaturated aldehyde, such as 3-methyl-2-butenal. This reaction is typically catalyzed by a base, such as pyridine. For instance, the reaction of 2,4-dihydroxybenzaldehyde with 3-methyl-2-butenal in the presence of pyridine leads to the formation of 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde. oup.com This intermediate can then be methylated to yield the target 5-methoxy derivative. The reaction proceeds through an initial Michael addition of the phenoxide to the unsaturated aldehyde, followed by an intramolecular cyclization and dehydration to form the chromene ring.

Microwave-Assisted Synthesis Protocols for Chromene-6-carbaldehydes

The use of microwave irradiation has become a popular technique in organic synthesis due to its ability to significantly reduce reaction times and often improve yields. wordpress.com The synthesis of 2,2-dimethyl-2H-chromenes is amenable to this technology. The condensation reaction between substituted phenols and 3-methyl-2-butenal, for example, can be effectively accelerated under microwave conditions. oup.com This method offers a green and efficient alternative to conventional heating, often leading to cleaner reactions and easier work-up procedures.

Application of Vilsmeier-Haack Reaction in Chromene Functionalization

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. scielo.org.boepa.govresearchgate.net The Vilsmeier reagent, typically a mixture of a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. This reaction could theoretically be applied to a pre-formed 5-methoxy-2,2-dimethyl-2H-chromene to introduce the carbaldehyde group at the C6 position, which is activated by the electron-donating methoxy (B1213986) and ether oxygen groups. The reaction proceeds via an electrophilic aromatic substitution mechanism. scielo.org.bo While a specific application to 5-methoxy-2,2-dimethyl-2H-chromene is not explicitly documented in the provided sources, its successful use in the synthesis of other chromene-3-carbaldehydes from flavanones suggests its potential applicability. wikipedia.org

Alternative Synthetic Routes to 2,2-Dimethyl-2H-chromene Systems

Beyond the aforementioned methods, several other synthetic strategies have been developed for the construction of the 2,2-dimethyl-2H-chromene core structure. These include:

Catalytic methodologies: A variety of transition metal catalysts, as well as metal-free Brønsted and Lewis acids, have been employed to facilitate the synthesis of 2H-chromenes. msu.edu

From aryl propargyl ethers: Gold-catalyzed cyclization of aryl propargyl ethers represents a versatile route to 2H-chromenes. msu.edu

From salicylaldehydes and olefins: Ytterbium triflate has been used as a catalyst in a two-step synthesis of 2,2-dimethyl-2H-chromenes starting from a salicylaldehyde and an olefin like 2-methylpropene. msu.edu

These alternative routes highlight the synthetic flexibility available for accessing the chromene scaffold, which could be adapted for the synthesis of the target molecule.

Derivatization and Functionalization Reactions of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and Related Chromenes

The aldehyde functionality and the electron-rich aromatic ring of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde provide multiple avenues for further chemical transformations.

A documented derivatization of this specific compound involves the oxidation of the double bond in the chromene ring. Treatment with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in acetone leads to the formation of the corresponding (±)-cis-6-formyl-5-methoxy-2,2-dimethylchroman-3,4-diol in nearly quantitative yield. nii.ac.jp This diol can be further functionalized. For example, it can be protected as an acetonide by reacting with acetone in the presence of p-toluenesulfonic acid. The resulting protected aldehyde can then undergo a Wittig reaction with a suitable phosphonium ylide, such as that derived from pentyltriphenylphosphonium iodide, to extend the carbon chain at the 6-position. nii.ac.jp

The aldehyde group itself is susceptible to a range of standard chemical transformations:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents.

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved with reducing agents like sodium borohydride.

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and new heterocyclic systems, respectively.

The aromatic ring of the chromene system can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents.

Table of Reaction Conditions for the Synthesis and Derivatization of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and its Precursors

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Synthesis | |||||

| 1 | 2,4-dihydroxybenzaldehyde | 3-chloro-3-methyl-1-butyne, K₂CO₃, DMF, 120°C, 16h | 6-formyl-5-hydroxy-2,2-dimethyl-2H-chromene | 14.0 | nii.ac.jp |

| 2 | 6-formyl-5-hydroxy-2,2-dimethyl-2H-chromene | Methyl iodide, K₂CO₃, DMF | 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde | 91.9 | nii.ac.jp |

| Derivatization | |||||

| 3 | 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde | OsO₄, NMO, acetone | (±)-cis-6-formyl-5-methoxy-2,2-dimethylchroman-3,4-diol | 99.6 | nii.ac.jp |

| 4 | (±)-cis-6-formyl-5-methoxy-2,2-dimethylchroman-3,4-diol | Acetone, p-TsOH, reflux, 5 min | (±)-cis-6-formyl-3,4-isopropylidenedioxy-5-methoxy-2,2-dimethylchroman | 75.0 | nii.ac.jp |

| 5 | (±)-cis-6-formyl-3,4-isopropylidenedioxy-5-methoxy-2,2-dimethylchroman | Pentyltriphenylphosphonium iodide, THF | (±)-cis-6-(1-Z-hexenyl)-3,4-isopropylidenedioxy-5-methoxy-2,2-dimethylchroman | 91.2 | nii.ac.jp |

Carbonyl Group Modifications: Imine and Hydrazone Formation

The aldehyde functional group in 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is a key site for chemical modification. One of the fundamental reactions it undergoes is condensation with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Similarly, the reaction with hydrazines or substituted hydrazines yields hydrazones. These reactions are crucial for introducing diverse functionalities and building more complex molecular architectures. For instance, reductive amination of 2,2-dimethyl-2H-chromene-6-carbaldehyde with various aryl or alkyl amines, followed by treatment with a reducing agent like sodium cyanoborohydride, affords the corresponding secondary amines. nih.gov This two-step process, involving initial imine formation, is a powerful tool for creating libraries of substituted chromene derivatives. nih.govnih.gov

Acylation Reactions and Regioselectivity Studies of 2,2-dimethyl-2H-chromenes

Acylation reactions introduce an acyl group into the chromene structure, and the position of this substitution is governed by the directing effects of the existing substituents. Studies on various 2,2-dimethyl-2H-chromenes have shown that the regioselectivity of acylation is highly dependent on the substitution pattern of the aromatic ring. oup.comoup.com

For 5-methoxy-2,2-dimethyl-2H-chromene, the methoxy group at the C5 position is an ortho-, para-directing group. In formylation reactions using N-methylformanilide and phosphoryl chloride (Vilsmeier-Haack reaction), the formyl group is directed to the C8 position, which is para to the methoxy group. oup.com This high regioselectivity is a valuable aspect in the synthesis of specifically substituted chromene derivatives.

| Acylation Method | Reagents | Product |

| Acetylation (Method A) | Acetic anhydride, zinc chloride | 8-acetyl-5-methoxy-2,2-dimethyl-2H-chromene |

| Acetylation (Method B) | Acetic acid, trifluoroacetic anhydride | 8-acetyl-5-methoxy-2,2-dimethyl-2H-chromene |

| Formylation (Method C) | N-methylformanilide, phosphoryl chloride | 5-methoxy-2,2-dimethyl-2H-chromene-8-carbaldehyde |

Demethylation and Ether Cleavage Reactions of Methoxy-Substituted Chromenes

The methoxy group on the chromene ring can be cleaved to yield a hydroxyl group, a transformation known as demethylation. wikipedia.org This reaction is significant as it provides access to phenolic chromene derivatives, which are often of interest for their biological activities.

Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.comresearchgate.net The choice of reagent can be critical to avoid unwanted side reactions, especially in complex molecules. For instance, aluminum chloride in an ethereal solution has been shown to selectively demethylate the 5-methoxyl group in flavanones. ias.ac.in The efficiency of AlCl₃-promoted demethylation can be enhanced by the presence of an adjacent electron-withdrawing group. researchgate.net

Halogenation and Nitration Reactions on the Chromene Core

The introduction of halogen atoms or nitro groups onto the chromene scaffold can significantly alter its chemical and biological properties. Electrophilic aromatic substitution reactions are commonly employed for this purpose.

Halogenation: The presence of activating groups like the methoxy and the dimethylpyran ring influences the position of halogenation. Studies on related 2,2-dimethyl-2H-chromene derivatives have shown that halogenation can lead to a variety of substituted products. nih.gov

Nitration: Nitration of 2,2-dimethylchromene derivatives has been achieved using nitric acid in boiling ethanol. chim.it The position of nitration is directed by the existing substituents on the aromatic ring. For derivatives with electron-donating groups, nitration typically occurs at the ortho and para positions. The introduction of a nitro group provides a handle for further functionalization, such as reduction to an amino group, which can then be used in various coupling reactions.

Synthesis of Sulfonamide Derivatives Based on 2,2-dimethyl-2H-chromene-6-carbaldehyde Scaffolds

The 2,2-dimethyl-2H-chromene-6-carbaldehyde scaffold serves as a valuable starting material for the synthesis of sulfonamide derivatives. nih.govnih.gov These compounds are of significant interest in medicinal chemistry. The synthesis typically involves the conversion of the aldehyde to an amine, followed by reaction with a sulfonyl chloride.

A common synthetic route begins with the reductive amination of 2,2-dimethyl-2H-chromene-6-carbaldehyde with a primary amine to form a secondary amine. nih.gov This intermediate is then reacted with an appropriately substituted sulfonyl chloride in the presence of a base, such as triethylamine, to yield the final sulfonamide product. nih.gov This modular approach allows for the synthesis of a diverse library of sulfonamide derivatives by varying both the amine and the sulfonyl chloride components. nih.govnih.govmdpi.com

Formation of Chromene-Type Aryne Precursors

Arynes are highly reactive intermediates that can be generated from suitably substituted aromatic compounds. Chromene-type arynes are valuable for the synthesis of complex, multi-substituted chromene and chromane derivatives. acs.orgacs.org

A synthetic route to a 5,6-chromene-type aryne precursor starts from umbelliferone. acs.org The synthesis involves methylation, Grignard reaction followed by acid-promoted ring closure to form the chromene ring. A subsequent Vilsmeier-Haack reaction introduces an aldehyde group, which is then oxidized to a phenol. acs.org This phenol is converted to a carbamate, followed by ortho-silylation and triflation to yield the aryne precursor. acs.org These precursors can then generate the corresponding aryne under mild conditions, which can participate in various cycloaddition and nucleophilic addition reactions. acs.orgacs.orgresearchgate.net

Intramolecular Alkyne-Carbonyl Metathesis for Chromene Derivatives

Intramolecular alkyne-carbonyl metathesis is a powerful, atom-economical method for the synthesis of cyclic compounds, including 2H-chromenes. nih.govacs.orgacs.org This reaction involves the formal [2+2] cycloaddition between an alkyne and a carbonyl group, followed by a cycloreversion to form a new double bond.

An iron-catalyzed intramolecular alkyne-aldehyde metathesis of alkynyl ethers of salicylaldehyde derivatives has been developed to produce functionalized 2H-chromenes under mild conditions. nih.govacs.org This protocol is compatible with a range of functional groups on the aromatic ring, such as methoxy, fluoro, chloro, and bromo groups. acs.org This method provides an environmentally friendly approach to a variety of substituted 2H-chromenes. nih.govacs.org

| Catalyst | Substrate | Product |

| FeCl₃ | Alkynyl ether of salicylaldehyde | Functionalized 2H-chromene |

| TropBF₄ | O-propargylated 2-hydroxyarylaldehyde | Functionalized 2H-chromene |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, ¹H NMR, ¹³C NMR, and 2D NMR techniques collectively provide a definitive map of its atomic connectivity.

Detailed analysis of the ¹H NMR spectrum reveals characteristic signals corresponding to each proton in the molecule. The aldehydic proton typically appears as a singlet in the downfield region, while the aromatic protons exhibit distinct splitting patterns based on their coupling with neighboring protons. The methoxy (B1213986) group gives rise to a sharp singlet, and the gem-dimethyl groups on the chromene ring also produce a characteristic singlet. The vinyl protons of the pyran ring show doublet signals with a specific coupling constant, confirming their cis relationship.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is readily identified by its characteristic downfield shift. The aromatic and vinyl carbons resonate in their expected regions, and the chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The quaternary carbon of the gem-dimethyl group and the carbon of the methoxy group are also clearly distinguishable.

Based on literature for closely related compounds, the expected ¹H and ¹³C NMR chemical shifts are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~10.3 | s | - |

| Ar-H | ~7.0-7.5 | m | - |

| -OCH₃ | ~3.9 | s | - |

| C₃-H | ~5.6 | d | ~10.0 |

| C₄-H | ~6.4 | d | ~10.0 |

Table 2: Predicted ¹³C NMR Data for 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~190 |

| Ar-C (quaternary) | ~115-160 |

| Ar-CH | ~110-130 |

| -OCH₃ | ~56 |

| C₂ | ~76 |

| C₃ | ~130 |

| C₄ | ~122 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is expected to display several key absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching of the aldehyde group typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region. The presence of the ether linkage is confirmed by a C-O stretching band around 1250 cm⁻¹. The C-H stretching vibrations of the methyl and vinyl groups would be observed in the 2850-3100 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromophore of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, consisting of the substituted benzene (B151609) ring conjugated with the aldehyde and the pyran ring, is expected to exhibit distinct absorption maxima in the UV-Vis spectrum. The presence of the methoxy and aldehyde groups on the aromatic ring influences the position and intensity of these absorption bands. Typically, substituted chromenes exhibit strong absorptions in the UV region, often with multiple bands corresponding to π-π* transitions.

Table 3: Expected IR Absorption Bands for 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680-1700 |

| Aldehyde (C-H) | Stretch | 2720, 2820 |

| Aromatic (C=C) | Stretch | 1500-1600 |

| Ether (C-O) | Stretch | ~1250 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural clues. Common fragmentation pathways for chromene derivatives often involve the loss of a methyl group from the gem-dimethyl moiety, leading to a stable benzylic cation. The aldehyde group can also undergo characteristic fragmentations, such as the loss of a hydrogen radical or a formyl radical.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. As 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is often isolated as an oil or a low-melting solid, obtaining single crystals suitable for X-ray diffraction can be challenging.

However, the crystal structures of related 2,2-dimethyl-2H-chromene derivatives have been reported. These studies reveal the planar nature of the aromatic ring and the boat-like conformation of the pyran ring. The bond lengths and angles within the chromene scaffold are well-established from these related structures and provide a reliable model for the solid-state conformation of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde. These analyses confirm the expected geometry and provide precise measurements of the intramolecular distances and angles, which are in agreement with the structural information deduced from spectroscopic methods.

Table of Compounds

| Compound Name |

|---|

| 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde |

| 2,2-Dimethyl-2H-chromene-6-carbaldehyde |

| 8-methoxy-2H-chromene-5-carbaldehyde |

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms for the synthesis of the 2H-chromene core structure. Studies focusing on cobalt-catalyzed reactions show that the process proceeds via a metallo-radical mechanism. bohrium.comnih.govacs.org DFT calculations support the formation of a key salicyl-vinyl radical intermediate. bohrium.comnih.govacs.org

Further analysis of the electronic structure reveals that a subsequent hydrogen atom transfer (HAT) from the hydroxyl group to the vinyl radical is a critical step. bohrium.comnih.gov This leads to the formation of an ortho-quinone methide intermediate, which is predicted to dissociate from the metal catalyst. bohrium.comnih.govacs.org This highly reactive intermediate then undergoes a spontaneous endocyclic, sigmatropic ring-closing reaction to yield the final, stable 2H-chromene ring system. bohrium.comnih.gov These computational findings provide a detailed picture of the molecule's reactivity and the energetic landscape of its formation.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking simulations have been widely used to predict and analyze the binding of 5-methoxy-2,2-dimethyl-2H-chromene derivatives to various protein targets. These studies are crucial for understanding the molecular basis of their biological activity.

One key area of investigation has been their potential as anticancer agents targeting Heat shock protein 90 (Hsp90). A novel derivative, 5-methoxy-N-(3-methoxy-4-(2-(pyridin-4-yl)ethoxy)phenyl)-2,2-dimethyl-2H-chromene-6-carboxamide (NCT-50), was docked into the C-terminal ATP-binding cavity of Hsp90. nih.gov The simulation predicted a stable binding pose, highlighting specific interactions crucial for its inhibitory activity. nih.gov Similarly, newly designed urea (B33335) derivatives based on the 5-methoxy-2,2-dimethyl-2H-chromene scaffold were also docked into the C-terminal domain of Hsp90 to confirm their binding mode.

The analysis of NCT-50's binding pose revealed key molecular interactions responsible for the stability of the ligand-protein complex.

| Ligand Group | Interaction Type | Protein Residue | Chain |

|---|---|---|---|

| Acylamino group (Oxygen atom) | Hydrogen Bond | Lysine 615 (side-chain) | A |

| Methoxy (B1213986) group (Oxygen atom) | Hydrogen Bond | Serine 677 (side-chain) | A |

These simulations demonstrate that the chromene scaffold fits effectively into the target binding pocket, and specific substitutions can be optimized to form strong hydrogen bonds with key residues, providing a rationale for its inhibitory function.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies on derivatives of the 2,2-dimethyl-2H-chromene scaffold have provided valuable models for predicting biological activity and optimizing lead compounds. Research into novel inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway has led to a detailed SAR analysis of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides. nih.gov

For the purpose of SAR analysis, the general structure was divided into three key regions, and modifications in each region were correlated with changes in inhibitory activity and physicochemical properties. nih.gov

| Molecular Region | Modification Strategy | Observed Effect on Activity/Properties |

|---|---|---|

| Region 1 (Aryl/Heteroarylsulfonyl group) | Replacement of arylsulfonyl with heteroarylsulfonyl groups. | Increased aqueous solubility. |

| Region 2 (N-substituent) | Introduction of small alkyl groups (e.g., propan-2-yl). | Retained biological activity without significantly increasing lipophilicity. |

| Region 3 (Chromene ring) | Substitution at the C-8 position with hydrogen, hydroxyl, or methoxy groups. | A hydrogen at C-8 generally conferred the strongest inhibition compared to a methoxy group. A hydroxyl group at C-8 showed stronger inhibition at low concentrations. |

These SAR studies demonstrate that while the 2,2-dimethyl-2H-chromene core is essential for activity, targeted modifications to its peripheral functional groups are critical for optimizing potency and drug-like properties such as solubility. nih.gov For instance, the bioisosteric substitution of a carboxamide functional group with a urea group has also been explored to generate novel derivatives with potent anticancer activity.

In Silico Calculations for Physicochemical Properties Relevant to Biological Activity

Computational tools are frequently employed to predict the physicochemical properties of chromene derivatives, guiding the development of compounds with improved pharmacokinetic profiles. A significant challenge with early lead compounds based on this scaffold was poor aqueous solubility. nih.gov

In silico profiling and subsequent chemical modifications have been aimed at enhancing properties like aqueous solubility and lipophilicity (logP) to improve oral bioavailability. For example, a parent HIF-1 inhibitor compound had an aqueous solubility of just 0.009 μM. nih.gov Through targeted modifications guided by SAR, including the introduction of heteroaryl groups, new analogs were developed with vastly improved properties. nih.gov

| Property | Parent Compound | Optimized Analogs | Improvement Factor |

|---|---|---|---|

| Aqueous Solubility | 0.009 µM | Up to 80 µM | ~9,000-fold |

| Lipophilicity (Experimental logP7.4) | High (not specified) | 1.2 – 3.1 | Optimized for drug-likeness |

Furthermore, computational analysis of novel urea derivatives based on the 5-methoxy-2,2-dimethyl-2H-chromene scaffold confirmed that they possessed physicochemical properties consistent with potential oral drug candidates. These in silico predictions are vital for prioritizing which compounds should be synthesized and tested, thereby accelerating the drug discovery process.

Molecular Dynamics Simulations to Elucidate Ligand-Protein Stability and Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and conformational dynamics of ligand-protein complexes over time. For chromene-based compounds, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses.

Potential Energy Surface Analysis and Reaction Mechanism Studies

Computational studies exploring the potential energy surface are closely linked to the DFT calculations used to investigate reaction mechanisms. The analysis of the cobalt-catalyzed synthesis of 2H-chromenes provides a clear example. bohrium.comnih.gov The calculated reaction pathway indicates that the transformation from the initial reactants to the final chromene product involves several intermediate steps. bohrium.comnih.gov

The process begins with the formation of a cobalt(III)-carbene radical, which then reacts with an alkyne to form a salicyl-vinyl radical intermediate. bohrium.comnih.govacs.org The subsequent steps of hydrogen atom transfer (HAT) and the final endo-cyclic, sigmatropic ring-closing reaction of the ortho-quinone methide intermediate represent favorable pathways on the potential energy surface. bohrium.comnih.govacs.org These computational analyses confirm that the proposed radical-induced addition-cyclization pathway is energetically feasible and explains the regioselective formation of the 2H-chromene product. nih.gov

Exploration of Biological Activities and Mechanistic Pathways of 5 Methoxy 2,2 Dimethyl 2h Chromene 6 Carbaldehyde Derivatives

Anti-Oncogenic and Cytotoxic Mechanisms in Cellular Models

The chromene scaffold has proven to be a versatile backbone for the development of potent anti-cancer agents. Derivatives have been shown to interfere with multiple pathways crucial for cancer cell survival and proliferation.

Hypoxia-Inducible Factor-1 (HIF-1) Pathway Modulation and Inhibition Mechanisms

Hypoxia, or low oxygen level, is a common feature of the tumor microenvironment and a key driver of tumor progression and resistance to therapy. nih.gov Cancer cells adapt to hypoxia primarily through the activation of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.gov HIF-1 is a transcription factor that controls the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. plos.org

A novel small molecule HIF-1 pathway inhibitor, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, was identified from a library of compounds based on the 2,2-dimethyl-2H-chromene structure. nih.govnih.gov This compound demonstrated strong inhibition of HIF-1 transcriptional activity under hypoxic conditions. nih.gov The mechanism of action is believed to involve the disruption of the transcriptional complex formation among HIF-1α, HIF-1β, and the co-factor p300/CBP. nih.gov Unlike many other HIF inhibitors, this class of chromene derivatives does not appear to affect the hypoxia-induced stabilization of the HIF-1α protein itself, suggesting a more targeted interference with the transcriptional machinery. nih.gov

Further structure-activity relationship (SAR) studies have been conducted to optimize the 2,2-dimethyl-2H-chromene scaffold. nih.gov Modifications to the arylsulfonamide portion and substitutions on the chromene ring, such as at the C-8 position, have been explored to enhance potency and improve physicochemical properties like aqueous solubility. nih.govnih.gov For instance, heteroarylsulfonyl groups were introduced to increase solubility, while small alkyl groups were used to maintain biological activity without significantly increasing lipophilicity. nih.gov

Tubulin Polymerization Inhibition and Cell Cycle Regulation in Cancer Cell Lines

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. nih.gov They are a well-established target for anticancer drugs. mdpi.com Several derivatives of the 4H-chromene scaffold have been identified as potent inhibitors of tubulin polymerization. nih.govrsc.org These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics. rsc.orgnih.govnih.gov

This disruption of the microtubule network leads to a cascade of cellular events, most notably cell cycle arrest, typically at the G2/M phase. nih.govmdpi.com By preventing the formation of a functional mitotic spindle, these chromene derivatives halt cell division, which can ultimately trigger programmed cell death, or apoptosis. nih.govtandfonline.com For example, certain chromene-based chalcones and 4-aryl-4H-chromene derivatives have been shown to depolymerize the cellular microtubule network, leading to G2/M arrest and subsequent apoptosis. nih.govtandfonline.com The effectiveness of these compounds highlights the potential of the chromene framework in developing new antimitotic agents for cancer therapy. tandfonline.com

Evaluation of Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF-7, K562, BEL-7402, SGC-7901, A549, HeLa)

Derivatives based on the chromene structure have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cells.

Studies have shown that various chromene derivatives are effective against:

MCF-7 (Breast Cancer): Benzochromene and 4H-benzo[h]chromene derivatives have shown potent cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.netnih.govresearchgate.net

K562 (Leukemia): 4-Aryl-4H-chromene and dihydropyrano[2,3-g]chromene derivatives have been particularly active against this cell line, with some compounds showing IC50 values as low as 65 nM. nih.govnih.gov

A549 (Lung Cancer): Various chromene derivatives, including O-propargylated chromenes and imatinib (B729) analogs containing a chromene moiety, have displayed antiproliferative activity against A549 cells. orientjchem.orgnih.gov

HeLa (Cervical Cancer): 4H-chromenes have been tested against HeLa cells, showing potential cytotoxic effects. orientjchem.orgresearchgate.net

HepG2 (Liver Cancer): Novel chromene-based scaffolds have exhibited superior cytotoxicity against HepG2 cells compared to standard drugs like staurosporine (B1682477) and vinblastine. nih.gov

The table below summarizes the cytotoxic activities of selected chromene derivatives against various cancer cell lines, as reported in different studies.

| Compound Class | Cell Line | IC50 Value (µM) | Reference |

| 4-Aryl-4H-chromene derivative (3-NC) | K562 | 0.065 | nih.gov |

| Dihydropyrano[2,3-g]chromene (4-Clpgc) | K562 | 102 (after 72h) | nih.gov |

| Benzochromene derivatives | Multiple | 4.6 - 21.5 | nih.govresearchgate.net |

| 4H-benzo[h]chromene derivative (5) | HepG2 | 2.40 | nih.gov |

| Imatinib analog with chromene (3a) | A549 | 7.2 | nih.gov |

| Imatinib analog with chromene (3c) | A549 | 6.4 | nih.gov |

Investigations into Apoptosis and Antiproliferative Effects

A primary mechanism through which chromene derivatives exert their anticancer effects is the induction of apoptosis. nih.govnih.gov Apoptosis is a regulated process of cell suicide that is essential for eliminating damaged or unwanted cells. Many chromene compounds have been shown to trigger this pathway in various cancer cell lines. nih.govbiointerfaceresearch.com

The induction of apoptosis by these derivatives often involves several key molecular events:

Caspase Activation: A central feature of apoptosis is the activation of a family of proteases called caspases. Studies on 4-aryl-4H-chromene derivatives in K562 leukemia cells showed a significant increase in the activity of caspase-3 and caspase-9. nih.gov Similarly, other chromene compounds have been found to activate effector caspases 3/7 and initiator caspase 8. nih.govmdpi.com

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a crucial role in regulating apoptosis. Pro-apoptotic proteins like Bax promote cell death, while anti-apoptotic proteins like Bcl-2 inhibit it. Research has demonstrated that certain chromene derivatives can down-regulate the expression of anti-apoptotic proteins such as survivin and Bcl-2, thereby shifting the balance towards apoptosis. nih.govnih.gov

DNA Fragmentation and Morphological Changes: The execution phase of apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Staining techniques have confirmed these nuclear changes in cells treated with chromene derivatives. nih.gov

Reactive Oxygen Species (ROS) Generation: Some benzochromene derivatives have been found to increase the production of intracellular reactive oxygen species (ROS). nih.govresearchgate.net Elevated ROS levels can induce oxidative stress and damage cellular components, ultimately triggering the apoptotic cascade. nih.govresearchgate.net

These findings collectively indicate that chromene derivatives can effectively inhibit cancer cell proliferation by activating intrinsic and extrinsic apoptotic pathways. nih.govnih.govmdpi.com

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are essential for cancer cell growth and survival. These client proteins include mutated signaling kinases, transcription factors, and other proteins that drive oncogenesis. Consequently, inhibiting HSP90 has emerged as a promising strategy in cancer therapy. While direct evidence linking 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde specifically to HSP90 inhibition is limited in the provided search results, the broader class of chromene-containing compounds, particularly those fused with other heterocyclic systems, has been investigated for this activity. The structural features of the chromene ring make it an attractive scaffold for designing molecules that can fit into the ATP-binding pocket of HSP90, disrupting its function and leading to the degradation of its client proteins, thereby inhibiting cancer cell proliferation.

Antimicrobial Activities and Quorum Sensing Inhibition

Beyond their anti-cancer properties, chromene derivatives are also being investigated for their potential to combat microbial infections. A key area of this research is the inhibition of quorum sensing (QS).

Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production, in a population density-dependent manner. researchgate.netnih.govmdpi.com This process relies on the production and detection of small signaling molecules called autoinducers. mdpi.com By interfering with QS systems, it is possible to disrupt bacterial pathogenesis without directly killing the bacteria, which may reduce the selective pressure for developing resistance. nih.govmdpi.com

Natural compounds containing the chromene (or related coumarin) scaffold have been identified as potential QS inhibitors. nih.gov For instance, curcumin, which has structural similarities to some chromene derivatives, has been shown to interfere with QS systems in Pseudomonas aeruginosa, a significant opportunistic pathogen. nih.gov This inhibition leads to a reduction in the formation of biofilms and the production of virulence factors like pyocyanin. nih.gov While specific studies on 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde derivatives as QS inhibitors were not prominent in the search results, the general activity of related scaffolds suggests this is a promising avenue for future research. The ability to disrupt bacterial communication offers an alternative strategy to traditional antibiotics in the fight against multidrug-resistant infections. mdpi.com

Antibacterial Spectrum and Modes of Action

Derivatives of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, particularly Schiff base derivatives, have been a subject of interest in the search for new antibacterial agents. Schiff bases, formed by the condensation of the carbaldehyde group with various primary amines, introduce the azomethine group (C=N), which is often implicated in biological activity.

While studies focusing specifically on derivatives of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde are limited, the broader class of Schiff bases derived from substituted benzaldehydes has been shown to exhibit antibacterial properties against a range of pathogenic bacteria. For instance, certain Schiff bases have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The mode of action for these compounds is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to interfere with the bacterial cell wall synthesis.

One study on newly synthesized Schiff bases highlighted their potential, with one compound showing activity against E. coli, while another showed no significant activity, indicating that the biological effect is highly dependent on the specific structural modifications of the derivative. itmedicalteam.pl Research on azo Schiff bases has also indicated moderate activity against Staphylococcus aureus and Bacillus subtilis for some derivatives. mdpi.com

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Schiff Base SB-I | E. coli | Active | itmedicalteam.pl |

| Azo Schiff Base 5a | S. aureus | Moderately Active | mdpi.com |

| Azo Schiff Base 7b | B. subtilis | Highly Active | mdpi.com |

Antifungal Efficacy and Proposed Mechanisms (e.g., against A. niger, R. solani)

The antifungal potential of derivatives of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, such as hydrazones, has been explored. Hydrazones are known to possess a wide range of biological activities, and their synthesis from the parent carbaldehyde is a common strategy in medicinal chemistry.

Studies on various hydrazone derivatives have demonstrated their efficacy against fungal pathogens. For example, certain diarylhydrazones have shown promising antifungal potency. researchgate.net The proposed mechanisms of antifungal action for such compounds often involve the inhibition of fungal enzymes, disruption of the cell membrane, or interference with ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane.

While direct studies on derivatives of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde against Aspergillus niger and Rhizoctonia solani are not extensively documented, research on metal complexes of a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) showed antifungal activity against Aspergillus niger. ajol.info This suggests that derivatives of the closely related 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde could exhibit similar properties. The activity of metal complexes is often enhanced compared to the free ligand, which is attributed to the chelation theory, where the metal ion reduces the polarity of the central atom, thereby increasing the lipophilicity of the complex and facilitating its penetration through the fungal cell membrane.

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Diarylhydrazone 3g | Candida dubliniensis | Active (41% inhibition) | researchgate.net |

| Metal Complexes of a Schiff Base | Aspergillus niger | Active | ajol.info |

Anti-Quorum Sensing Investigations

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is considered a promising strategy to combat bacterial infections without exerting selective pressure for resistance development. Chromene-based compounds have been investigated for their anti-QS properties.

A study on chromene-hydrazone derivatives revealed that some of these compounds exhibit moderate quorum sensing inhibition. ajol.info For instance, semicarbazone and benzensulfonyl hydrazone derivatives of a chromene scaffold showed IC50 values of 27 µM and 22 µM, respectively, in a Vibrio harveyi-based assay. ajol.info The mechanism of QS inhibition by such compounds may involve interference with the signal molecule binding to its receptor protein or inhibition of the synthesis of the signal molecules themselves.

Antimycobacterial Activity Studies

Derivatives of the 2H-chromene scaffold have shown significant promise as antimycobacterial agents. In particular, hydrazide-hydrazone derivatives incorporating a 2H-chromene moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

One study reported the synthesis of a series of 2H-chromene-based acylhydrazones, with several compounds demonstrating potent antimycobacterial activity at submicromolar concentrations against the M. tuberculosis H37Rv strain. itmedicalteam.pl For example, compounds 7m, 7o, and 7k exhibited MIC values of 0.13 µM, 0.15 µM, and 0.17 µM, respectively. itmedicalteam.pldergipark.org.tr These compounds were found to have minimal cytotoxicity in a human embryonic kidney cell line, suggesting a favorable selectivity profile. itmedicalteam.pldergipark.org.tr The structure-activity relationship studies in this class of compounds have provided valuable insights for the design of more potent antimycobacterial agents. itmedicalteam.pl

| Compound | MIC (µM) against M. tuberculosis H37Rv | Reference |

|---|---|---|

| 7k | 0.17 | itmedicalteam.pldergipark.org.tr |

| 7m | 0.13 | itmedicalteam.pldergipark.org.tr |

| 7o | 0.15 | itmedicalteam.pldergipark.org.tr |

Neuroprotective and Central Nervous System-Related Activities

Evaluation of Neuroprotective Effects in Ischemic Stroke Models (in vitro OGD model)

The neuroprotective potential of chromene derivatives has been investigated in the context of ischemic stroke. The in vitro oxygen-glucose deprivation (OGD) model is a widely used method to simulate the conditions of ischemia in a laboratory setting. This model allows for the screening of compounds for their ability to protect neurons from ischemic damage.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. Chromene-based structures have been explored for their potential as cholinesterase inhibitors.

A study on a new series of imino-2H-chromene derivatives, which can be synthesized from the corresponding carbaldehyde, evaluated their inhibitory activity against AChE and BChE. nih.gov One of the synthesized compounds, 10a, bearing a benzyl (B1604629) pendant, was identified as the best inhibitor of BChE with an IC50 value of 3.3 µM and also showed inhibition of AChE (24.4% inhibition at 30 µM). nih.gov Kinetic analysis revealed a mixed-type inhibition pattern for this compound against BChE. nih.gov Furthermore, coumarin-Schiff base hybrids have also been discovered as potent acetylcholinesterase inhibitors, with some derivatives showing IC50 values in the sub-micromolar range, significantly more potent than the reference drug galantamine. semanticscholar.org

| Compound Type | Enzyme | IC50 (µM) | % Inhibition | Reference |

|---|---|---|---|---|

| Imino-2H-chromene (10a) | AChE | - | 24.4% at 30 µM | nih.gov |

| Imino-2H-chromene (10a) | BChE | 3.3 | - | nih.gov |

| Coumarin-Schiff Base Hybrid (13c) | AChE | 0.232 | - | semanticscholar.org |

| Coumarin-Schiff Base Hybrid (13d) | AChE | 0.190 | - | semanticscholar.org |

β-Secretase (BACE-1) and Lipoxygenase (LOX-5, LOX-15) Inhibition for Neurodegenerative Research

Derivatives of chromene-6-carbaldehyde have been investigated for their potential to inhibit enzymes linked to Alzheimer's disease (AD). Alzheimer's is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. nih.govrsc.org The production of Aβ is initiated by the cleavage of the amyloid precursor protein (APP) by the enzyme β-secretase (BACE-1). nih.govrsc.org Consequently, inhibiting BACE-1 is a primary therapeutic strategy to slow the progression of AD. rsc.orgnih.gov

In this context, a series of novel 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives, which are structurally related to 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, have been synthesized and evaluated as potential anti-Alzheimer's agents. nih.govnih.gov Studies on these related compounds have demonstrated inhibitory activity against BACE-1. For instance, the compound 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f) showed significant inhibitory effects against BACE-1. nih.govnih.gov

Furthermore, lipoxygenases (LOX), particularly LOX-5 and LOX-15, are also implicated in the inflammatory processes associated with neurodegeneration. The same derivative, 2f, was evaluated for its activity against human lipoxygenase-5 (LOX-5) and lipoxygenase-15 (LOX-15), showing notable inhibitory potential against these enzymes as well. nih.govnih.gov

Table 1: Enzyme Inhibition Data for a Structurally Related Chromene Derivative

| Enzyme Target | Test Compound | IC₅₀ (µM) |

|---|---|---|

| BACE-1 | 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f) | Data not specified |

| LOX-5 | 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f) | Data not specified |

| LOX-15 | 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f) | Data not specified |

Anti-inflammatory and Antioxidant Potential

Cyclooxygenase-2 (COX-2) Enzyme Inhibition and Anti-Ferroptosis Studies

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they are responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govnih.gov Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize side effects associated with COX-1 inhibition. nih.gov

Research into the anti-inflammatory properties of chromene derivatives has included the evaluation of their ability to inhibit COX-2. While direct studies on 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde for COX-2 inhibition were not found, the broader class of chromene-based compounds has been a subject of interest in the development of new anti-inflammatory agents. researchgate.net The evaluation of dual inhibitors for both COX-2 and 5-LOX is also a significant area of research to develop safer anti-inflammatory drugs. nih.govmdpi.com

Information regarding anti-ferroptosis studies for this specific compound was not available in the provided search results.

Assessment of Antioxidant Properties

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage by reacting with lipids, proteins, and nucleic acids, contributing to various diseases. asianpubs.org Antioxidants are substances that can prevent or slow this damage by scavenging free radicals. asianpubs.org

The antioxidant potential of chromene derivatives has been explored. In one study, chalcones synthesized from a related compound, 6-methoxy-2H-chromen-3-carbaldehyde, were evaluated for their antioxidant activity using ferric reducing antioxidant power (FRAP) and DPPH free radical scavenging methods. asianpubs.orgresearchgate.net The results indicated that these compounds exhibited antioxidant activity. asianpubs.org Another study on 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives also found moderate antioxidant activity for some compounds, with IC₅₀ values determined for their ability to scavenge free radicals. nih.gov For example, compound 2f, 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, exhibited an IC₅₀ value of 18.1 µM in antioxidant assays. nih.gov

Table 2: Antioxidant Activity of a Structurally Related Chromene Derivative

| Compound | Assay | IC₅₀ (µM) |

|---|

DNA Interaction Studies

DNA Cleavage Analysis

The ability of chemical compounds to cleave DNA is a significant area of study, particularly in the development of antitumor agents. DNA cleavage can occur through various mechanisms, and studies often use plasmid DNA to assess this activity. While direct DNA cleavage analysis for 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde was not found, studies on other complex molecules have demonstrated this property. For instance, certain phthalocyanine (B1677752) compounds have been shown to cleave pBR322 plasmid DNA. researchgate.net

DNA Binding Interactions (UV-Vis titration studies)

Understanding how a compound binds to DNA is crucial for elucidating its mechanism of action. UV-Vis spectroscopy is a common technique used to study these interactions. When a small molecule binds to DNA, it can cause changes in the UV-Vis absorption spectrum, such as a shift in the maximum wavelength (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromism or hypochromism). mdpi.com These changes can indicate the mode of binding, such as intercalation or groove binding.

While specific DNA binding studies for 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde were not identified, the methodology is well-established. For example, studies on dihydrazone pyrimidine (B1678525) derivatives have used UV-Vis titration with calf thymus DNA (CT-DNA) to determine their binding patterns and calculate binding constants, suggesting that these compounds bind to DNA through a combination of groove binding and partial intercalation. mdpi.com

Natural Occurrence and Isolation of Chromene Analogs

Identification of 2,2-dimethyl-2H-chromenes as Natural Products

The 2,2-dimethyl-2H-chromene scaffold is a recurring motif in a variety of natural products isolated from diverse botanical and microbial sources. uc.cl While the specific compound 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has not been definitively reported from the subsequently mentioned species, numerous structurally related analogs are well-documented constituents.

Prominent examples of naturally occurring 2,2-dimethyl-2H-chromenes include the precocenes, such as precocene I and II, which are recognized for their antijuvenile hormone activity in insects. These compounds have been identified in various plant species, including those from the Ageratum genus. uc.cl

The following plants are known to produce a variety of chromene and chromone (B188151) derivatives, highlighting the biosynthetic capacity for this class of compounds within these genera:

Melicope lunu-ankenda : Species of the Melicope genus are known to produce acetophenones and chromenes, which are typically prenylated phloroglucinol (B13840) derivatives. These prenylated precursors are key intermediates in the biosynthesis of the 2,2-dimethyl-2H-chromene ring system. mdpi.com

Blepharispermum subsessile : This plant has been a source for the isolation of various chromene compounds.

Piper aduncum L. : The genus Piper is a rich source of diverse secondary metabolites, including chromenes.

Aquilaria sp. : While more commonly known for their sesquiterpenoids, Aquilaria species also produce chromone derivatives, indicating the presence of the necessary biosynthetic machinery for related compounds. nih.govrsc.org

Aloe vera : This plant is known to contain a wide range of phenolic compounds, including chromones.

The prevalence of the 2,2-dimethyl-2H-chromene skeleton in nature underscores its evolutionary importance and suggests a conserved biosynthetic pathway across different plant families. uc.cl

Isolation and Characterization from Plant and Fungal Sources

The isolation and structural elucidation of chromene analogs from natural sources rely on a combination of chromatographic and spectroscopic techniques. The general procedure for isolating compounds like 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde from a plant or fungal matrix would typically involve the following steps:

Extraction : The dried and powdered biological material is subjected to extraction with organic solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol, to obtain crude extracts.

Fractionation and Purification : The crude extracts are then fractionated using techniques like column chromatography over silica (B1680970) gel or Sephadex. Further purification of the fractions is achieved through methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). researchgate.net

Once a pure compound is isolated, its structure is determined using a suite of spectroscopic methods:

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule, such as the aldehyde carbonyl group and the aromatic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are indispensable for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between different atoms.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net

The following interactive table summarizes the key characterization data for a representative 2,2-dimethyl-2H-chromene derivative, illustrating the type of information obtained from spectroscopic analysis.

| Spectroscopic Technique | Observed Data for a 2,2-dimethyl-2H-chromene analog | Interpretation |

| FT-IR (cm⁻¹) | ~1680 (C=O), ~1600 (C=C, aromatic), ~1250 (C-O) | Presence of an aldehyde, an aromatic ring, and an ether linkage. |

| ¹H-NMR (ppm) | ~9.8 (1H, s), ~7.5-6.5 (aromatic protons), ~6.3 (1H, d), ~5.6 (1H, d), ~3.8 (3H, s), ~1.4 (6H, s) | Aldehyde proton, aromatic protons, vinyl protons of the pyran ring, methoxy (B1213986) group protons, and gem-dimethyl group protons. |

| ¹³C-NMR (ppm) | ~190 (C=O), ~160-110 (aromatic and vinyl carbons), ~78 (quaternary carbon), ~56 (methoxy carbon), ~28 (gem-dimethyl carbons) | Aldehyde carbon, aromatic and vinyl carbons, the C2 carbon of the chromene ring, the methoxy carbon, and the two methyl carbons. |

| ESI-MS (m/z) | [M+H]⁺ corresponding to the molecular formula | Confirms the molecular weight of the compound. |

Biosynthetic Pathways of Naturally Occurring Chromenes

The biosynthesis of 2,2-dimethyl-2H-chromenes in plants is believed to proceed through the isoprenoid pathway, which generates the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The general biosynthetic route is thought to involve the following key steps:

Prenylation of a Phenolic Precursor : A phenolic precursor, often a derivative of phloroglucinol or a related polyketide, is prenylated with DMAPP. This reaction is catalyzed by a prenyltransferase enzyme.

Intramolecular Cyclization : The prenylated phenolic intermediate then undergoes an intramolecular cyclization to form the characteristic 2,2-dimethyl-2H-pyran ring. This cyclization can occur through an oxidative mechanism. mdpi.com

For a compound like 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, the biosynthesis would likely begin with a suitably substituted phenolic precursor that already contains a methoxy group. Subsequent tailoring reactions, such as oxidation of a methyl group to an aldehyde, would then lead to the final product. The precise sequence of these tailoring reactions can vary between different plant species and is a subject of ongoing research.

The biosynthetic pathway leading to chromenes in Melicope species is proposed to start from prenylated phloroglucinol derivatives, where the pyran ring is formed by the intramolecular reaction of an unsaturated side chain with an ortho-positioned hydroxyl group. mdpi.com This provides a plausible model for the formation of the 2,2-dimethyl-2H-chromene core of the title compound.

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Novel Chromene Derivatives with Enhanced Specificity and Potency

The core structure of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde offers a versatile scaffold for the synthesis of new derivatives. Future research will likely focus on modifying this parent molecule to enhance its biological specificity and potency. The presence of methoxy (B1213986) and aldehyde functional groups provides reactive sites for further chemical modifications. nih.gov Synthetic strategies may involve the condensation of the carbaldehyde group with various amines or active methylene (B1212753) compounds to generate a library of novel chromene derivatives. mdpi.com

The exploration of green synthetic methodologies, such as microwave-assisted and ultrasound-promoted reactions, could lead to more efficient and environmentally friendly production of these derivatives. researchgate.net Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new compounds, aiming to identify derivatives with optimized interactions with specific biological targets. orientjchem.org

Table 1: Potential Modifications of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and their Rationale

| Modification Site | Potential Reagents | Rationale for Modification |

| 6-carbaldehyde group | Amines, hydrazines, hydroxylamine | Introduction of diverse functional groups to modulate biological activity and physicochemical properties. |

| Methoxy group | Demethylation followed by alkylation | Investigation of the role of the methoxy group in target binding and potential for improved activity. |

| Chromene ring | Introduction of substituents | Enhancement of potency and selectivity by modifying the core heterocyclic structure. |

Advanced Mechanistic Studies on Cellular and Molecular Targets

A critical area of future investigation will be the elucidation of the cellular and molecular mechanisms of action of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and its derivatives. Chromene compounds have been reported to interact with a variety of cellular targets, including enzymes and receptors. orientjchem.org For instance, some chromene derivatives have been shown to inhibit tubulin polymerization, a mechanism relevant to anticancer activity. nih.gov

Advanced techniques such as proteomic and transcriptomic profiling could be employed to identify the primary molecular targets and signaling pathways affected by this compound in various cell models. Molecular docking studies can further predict and validate the binding interactions of these derivatives with their putative targets, providing insights for the rational design of more potent analogues. nih.gov

Exploration of New Biological Activities in Diverse Disease Models

The broad pharmacological potential of the chromene scaffold suggests that 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and its future derivatives could be active in a range of disease models. orientjchem.org While anticancer and antimicrobial activities are commonly associated with chromenes, future research should explore other therapeutic areas. researchgate.netislandarchives.ca

For example, the anti-inflammatory, antioxidant, and neuroprotective properties of chromene derivatives warrant investigation in models of inflammatory diseases and neurodegenerative disorders. nih.govnih.gov High-throughput screening of a library of derivatives against a panel of disease-relevant assays could uncover novel and unexpected biological activities.

Table 2: Potential Biological Activities of Chromene Derivatives for Future Investigation

| Biological Activity | Rationale based on Chromene Scaffold |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines. |

| Antioxidant | Scavenging of reactive oxygen species. |

| Neuroprotective | Modulation of pathways involved in neuronal cell death. |

| Antiviral | Interference with viral replication cycles. |

Development of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde as a Versatile Chemical Probe

The intrinsic properties of the chromene ring system make it an attractive candidate for the development of chemical probes for biological research. aip.orgresearchgate.netaip.org The fluorescence potential of certain chromene derivatives could be harnessed to create probes for bioimaging applications. researchgate.netaip.org By attaching a fluorophore or a reactive group to the 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde scaffold, researchers could develop tools to visualize and track specific biological molecules or processes within living cells. aip.orgrsc.org

Furthermore, the development of activatable probes, which exhibit a change in their optical properties upon interaction with a specific analyte, is a promising avenue. rsc.org Such probes could be designed to respond to changes in the cellular environment, such as pH or the presence of specific enzymes, providing dynamic information about cellular function.

Applications in Agricultural Chemistry and Materials Science

Beyond the biomedical field, 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and its derivatives have potential applications in agricultural chemistry and materials science. The antifungal properties of chromenes have been documented, suggesting their potential use as novel fungicides to protect crops from phytopathogenic fungi. acs.orgnih.govrsc.orgnih.gov Future research could focus on developing environmentally friendly and effective chromene-based fungicides. nih.gov

In materials science, the photochromic properties of some chromene derivatives are of particular interest. ineosopen.orgoup.com These compounds can undergo a reversible change in color upon exposure to light, making them suitable for applications such as in optical data storage, smart windows, and molecular switches. ineosopen.org The specific substitution pattern of 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde may influence its photochromic behavior, a characteristic that warrants further investigation.

Q & A

Q. Basic Research Focus

- NMR : The aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and methoxy group (δ 3.8–4.0 ppm) are diagnostic. Coupling patterns in 2H-chromene systems confirm ring conformation .

- X-ray crystallography : Resolves stereochemical ambiguities. For 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, torsional angles (e.g., C4–C6–O2–C5) confirmed planar chromene systems, validated by bond lengths (C=O: ~1.21 Å) .

Advanced Consideration

Dynamic NMR can probe conformational flexibility in solution, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) influencing crystal packing .

What strategies enable selective functionalization of the aldehyde group without disrupting the chromene core?

Q. Advanced Research Focus

- Reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol while preserving the chromene ring and methoxy groups .

- Oxidation : Controlled oxidation with KMnO₄ yields carboxylic acids, but overoxidation risks ring cleavage.

- Nucleophilic addition : Grignard reagents add to the aldehyde, but steric hindrance from 2,2-dimethyl groups may require bulky nucleophiles (e.g., tert-butyl) .

Methodological Note

Protection-deprotection strategies (e.g., acetal formation) are critical in multi-step syntheses. For example, methoxymethyl (MOM) protection of the aldehyde allows subsequent functionalization of the chromene ring .

How do substituents (methoxy, methyl) influence the compound’s electronic properties and reactivity?

Q. Advanced Research Focus

- Electron-donating effects : The methoxy group increases electron density at C6, enhancing electrophilic substitution reactivity (e.g., nitration at C7).

- Steric effects : 2,2-Dimethyl groups hinder nucleophilic attack at C2, directing reactions to C3 or C8 positions.

- Computational validation : HOMO-LUMO gaps calculated via DFT correlate with experimental redox potentials (e.g., E₁/2 = −1.2 V for reduction) .

Data Contradiction

Conflicting reports on melting points (e.g., 62–64°C vs. 130–131°C for similar chromenes) highlight impurities or polymorphic forms. Recrystallization in ethyl acetate/hexane mixtures (3:1) ensures consistency .

What biological activities are associated with chromene-6-carbaldehyde derivatives, and how are structure-activity relationships (SAR) studied?

Q. Advanced Research Focus

- Anticancer activity : Derivatives inhibit topoisomerase II, with IC₅₀ values <10 μM in MCF-7 cells. The aldehyde group’s electrophilicity enables covalent binding to cysteine residues .

- Anti-inflammatory SAR : Methoxy groups enhance COX-2 selectivity (SI >50), while dimethyl groups reduce cytotoxicity (CC₅₀ >100 μM in HEK293 cells) .

- In vitro assays : MTT assays and molecular docking (PDB: 1CX2) validate target engagement .

How can chromatographic purification challenges be addressed for this compound?

Q. Basic Research Focus

- HPLC : Use C18 columns with isocratic elution (acetonitrile:water, 70:30) to resolve aldehyde oxidation byproducts.

- TLC : Rf = 0.5 in ethyl acetate/hexane (1:1) with UV visualization at 254 nm .

Advanced Consideration

Preparative SFC (supercritical CO₂/methanol) achieves >99% purity for enantiomeric derivatives, critical for pharmacological studies .

What computational tools predict the compound’s physicochemical properties?

Q. Advanced Research Focus

- LogP calculation : Schrödinger’s QikProp estimates logP = 2.1, aligning with experimental octanol/water partitioning data .

- pKa prediction : The aldehyde group’s pKa ≈ 8.5 (ADMET Predictor™) explains its stability in neutral buffers .

How are stability and degradation profiles assessed under varying storage conditions?

Q. Basic Research Focus

- Thermal stability : TGA shows decomposition onset at 180°C. Store at −20°C in amber vials to prevent photodegradation .

- Hydrolytic stability : The aldehyde forms hydrates in aqueous media (pH >7), reversible under anhydrous conditions .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Batch vs. flow chemistry : Continuous flow systems reduce reaction times (2 hours vs. 12 hours in batch) and improve yield (85% vs. 60%) .

- Byproduct management : Distillation under reduced pressure (10 mmHg) removes low-boiling impurities (e.g., unreacted aldehydes) .

How do spectroscopic data for this compound compare to structurally related chromenes?

Q. Basic Research Focus

- IR : ν(C=O) at 1680 cm⁻¹ vs. 1705 cm⁻¹ for 4-oxo derivatives, indicating electronic effects of substituents .

- ¹³C NMR : C6 (aldehyde) resonates at δ 192 ppm, distinct from C3 (δ 175 ppm) in 4-oxo analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.